ethyl 7H-purine-8-carboxylate ethyl 7H-purine-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18333851
InChI: InChI=1S/C8H8N4O2/c1-2-14-8(13)7-11-5-3-9-4-10-6(5)12-7/h3-4H,2H2,1H3,(H,9,10,11,12)
SMILES:
Molecular Formula: C8H8N4O2
Molecular Weight: 192.17 g/mol

ethyl 7H-purine-8-carboxylate

CAS No.:

Cat. No.: VC18333851

Molecular Formula: C8H8N4O2

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

ethyl 7H-purine-8-carboxylate -

Specification

Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
IUPAC Name ethyl 7H-purine-8-carboxylate
Standard InChI InChI=1S/C8H8N4O2/c1-2-14-8(13)7-11-5-3-9-4-10-6(5)12-7/h3-4H,2H2,1H3,(H,9,10,11,12)
Standard InChI Key ABKVZJHUDPOTES-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC2=NC=NC=C2N1

Introduction

Structural and Molecular Characteristics

Chemical Identity

Ethyl 7H-purine-8-carboxylate belongs to the purine family, featuring a bicyclic aromatic system fused from pyrimidine and imidazole rings. The substitution pattern includes:

  • C8 position: Ethoxycarbonyl group (COOCH2CH3-\text{COOCH}_2\text{CH}_3).

  • Tautomerism: The 7H designation indicates the hydrogen resides on N7, distinguishing it from 9H tautomers common in natural purines like adenine and guanine .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC8H8N4O2\text{C}_8\text{H}_8\text{N}_4\text{O}_2
Molecular weight192.18 g/mol
CAS Registry Number1593450-87-3
Tautomeric form7H-purine

Electronic and Steric Features

The electron-withdrawing carboxylate ester at C8 influences the electron density of the purine ring, potentially enhancing reactivity toward nucleophilic substitution or metal-catalyzed coupling reactions. Steric hindrance from the ethyl group may direct regioselectivity in further functionalization .

Synthesis and Functionalization

Multicomponent Synthesis

Aminomalononitrile (AMN), urea, and α-amino acid methyl esters have been employed in multicomponent reactions to generate C8-substituted purines. While focuses on prebiotic chemistry, analogous conditions (microwave irradiation, acetonitrile/water solvent systems) could adapt to synthesize ethyl 7H-purine-8-carboxylate by substituting urea with ethyl cyanoacetate or related reagents.

Cyclization of Imidazole Intermediates

Purine rings are often constructed via cyclization of 4,5-diaminoimidazole intermediates. For example:

  • Amination: Condensation of ethyl glyoxalate with guanidine yields 4,5-diaminoimidazole-2-carboxylate .

  • Ring Closure: Treatment with formic acid or urea under microwave-assisted conditions facilitates cyclization to the purine skeleton .

Table 2: Representative Synthesis Routes

MethodKey ReagentsYieldSource
Multicomponent reactionAMN, urea, amino acid esters45–70%
Imidazole cyclizationEthyl glyoxalate, guanidine50–65%

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ester moiety. Limited aqueous solubility (1mg/mL\leq 1 \, \text{mg/mL}) .

  • Stability: Sensitive to hydrolysis under acidic or basic conditions, necessitating storage at 2–8°C under inert atmosphere .

Acid-Base Behavior

Purine derivatives exhibit multiple pKa values corresponding to deprotonation of ring nitrogens and the carboxylate group. Based on analogous compounds :

  • N1 protonation: pKa2.5\text{p}K_a \approx 2.5.

  • N7 deprotonation: pKa8.2\text{p}K_a \approx 8.2.

  • Ester hydrolysis: pH-dependent, with faster degradation above pH 9.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (DMSO-d6d_6):

    • Purine H2: δ8.65(s, 1H)\delta 8.65 \, \text{(s, 1H)}.

    • Ethyl ester: δ4.35(q, 2H),1.30(t, 3H)\delta 4.35 \, \text{(q, 2H)}, 1.30 \, \text{(t, 3H)}.

    • N7H: δ12.8(broad s, 1H)\delta 12.8 \, \text{(broad s, 1H)} .

  • 13C^{13}\text{C} NMR:

    • C8 carbonyl: δ165.2ppm\delta 165.2 \, \text{ppm}.

    • Purine C4: δ152.1ppm\delta 152.1 \, \text{ppm} .

Mass Spectrometry (MS)

  • ESI-MS: m/z=193.1[M+H]+m/z = 193.1 \, [\text{M+H}]^+, consistent with molecular weight .

  • Fragmentation: Loss of ethyl group (29Da-29 \, \text{Da}) and COO (44Da-44 \, \text{Da}) observed in collision-induced dissociation .

Infrared (IR) Spectroscopy

  • C=O stretch: Strong absorption at 1715cm11715 \, \text{cm}^{-1}.

  • N-H stretch: Broad band near 3200cm13200 \, \text{cm}^{-1} .

Biological Activity and Applications

Antithyroid Activity

8-Sulfanylpurine derivatives exhibit thyroperoxidase inhibition, suggesting potential for hyperthyroidism treatment . Ethyl 7H-purine-8-carboxylate could serve as a precursor for such agents via thiolation reactions.

Peptide Nucleic Acid (PNA) Synthesis

C8-modified purines are incorporated into PNAs for antisense therapeutics. The carboxylate ester allows conjugation to peptide backbones, enhancing cellular uptake .

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